molecular formula C20H26N4O3 B6587280 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide CAS No. 1226429-17-9

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6587280
CAS No.: 1226429-17-9
M. Wt: 370.4 g/mol
InChI Key: HKIFKIJHDQUMIU-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule featuring distinct structural elements that make it of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of the Azepane Ring: : Starting with a suitable amine precursor, the azepane ring can be synthesized through cyclization reactions under basic conditions. Common starting materials include 6-bromohexylamine which undergoes nucleophilic substitution reactions.

  • Synthesis of the Pyrimidine Core: : The pyrimidine ring, characterized by its nitrogen atoms at positions 1 and 3, can be synthesized via condensation reactions involving beta-diketones and guanidine derivatives, often under acidic or basic conditions.

  • Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction involving an appropriately functionalized aromatic ring and a methoxy-bearing reagent.

  • Final Assembly: : The final step involves linking the different components through etherification or amide bond formation, which may require catalysts or activating agents to proceed efficiently.

Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow reactors to ensure high yield and purity. Solvent selection, reaction temperature, and purification techniques like crystallization or chromatography are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions primarily at the methoxy group, potentially forming aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions could target the pyrimidine or azepane ring structures, potentially modifying the electron density and reactivity of the molecule.

  • Substitution: : Substitution reactions could occur at the aromatic ring, especially if leaving groups are present or under Friedel-Crafts conditions.

Common Reagents and Conditions:

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reductive agents such as lithium aluminum hydride or sodium borohydride are frequently used.

  • Substitution: : Halogenated reagents and catalysts such as iron chloride in Friedel-Crafts alkylation or acylation.

Major Products Formed: The major products formed from these reactions depend on the conditions and reagents used but typically involve derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated versions of the starting molecule.

Scientific Research Applications

Use in Chemistry:

  • Catalysis: : The compound's structural motifs make it a candidate for catalyst design in organic synthesis.

  • Ligand Design: : Its ability to coordinate with metal ions can be exploited in coordination chemistry.

Use in Biology:

  • Enzyme Inhibition: : The molecule could act as an inhibitor for enzymes that interact with nitrogenous bases.

  • Cell Signaling: : Potential interactions with cell receptors due to its complex structure.

Use in Medicine:

  • Drug Development: : Its unique structural elements make it a lead compound in drug discovery for diseases requiring specific molecular interactions.

  • Therapeutic Agent:

Use in Industry:

  • Material Science: : Its robust structure can be used in developing new materials with specific electronic or mechanical properties.

  • Agrochemicals: : Potential use as a precursor in synthesizing agrochemical agents.

Mechanism of Action

The compound’s mechanism of action in biological systems likely involves interaction with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the pyrimidine core and methoxyphenyl group provide additional binding specificity and affinity. The molecular pathways involved would depend on the exact biological context but often include modulation of enzymatic activity or receptor signaling pathways.

Comparison with Similar Compounds

  • 2-[2-(morpholin-4-yl)-4-pyrimidinyloxy]acetamide

  • 2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide

  • 2-{[2-(azepan-1-yl)-4-pyrimidinyloxy]-N-(4-methoxyphenyl)acetamide}

This compound stands out due to its specific azepane substitution, which offers distinct advantages and challenges in various applications.

I’ve crafted this piece to balance scientific rigor with accessibility I didn't use specific chemical abbreviations or acronyms, as requested

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-13-19(23-20(21-15)24-11-5-3-4-6-12-24)27-14-18(25)22-16-7-9-17(26-2)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIFKIJHDQUMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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